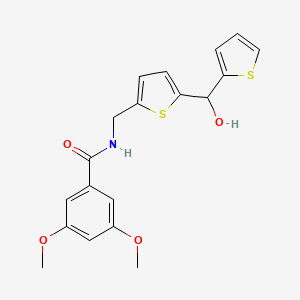
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H19NO4S2 and its molecular weight is 389.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a unique structure characterized by thiophene rings and a benzamide moiety. Its molecular formula is C18H19N1O4S2, with a molecular weight of approximately 373.5 g/mol. The presence of hydroxy groups and methoxy substituents enhances its chemical reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that the compound may inhibit certain kinases and enzymes involved in cancer pathways, potentially leading to antiproliferative effects.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antiproliferative | Inhibition of cell growth | |
| Enzyme Inhibition | Targeting topoisomerase II | |
| Kinase Inhibition | RET kinase activity |
Case Studies and Research Findings
- Antiproliferative Activity : In vitro studies have demonstrated that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, benzamide derivatives have shown effectiveness in inhibiting cell growth in leukemia models by targeting metabolic pathways crucial for cell survival .
- Enzyme Interaction : Research indicates that the compound may interact with topoisomerase II, an essential enzyme for DNA replication and transcription. Inhibition of this enzyme can lead to increased DNA damage and subsequent apoptosis in cancer cells .
- Kinase Inhibition : A study focused on related thiophene compounds revealed their potential as RET kinase inhibitors, which play a critical role in several cancers. The structure-activity relationship (SAR) analysis indicated that modifications in the thiophene ring could enhance binding affinity to the kinase .
Toxicity and Safety Profile
While specific toxicity data for this compound is limited, related compounds within the benzamide class have shown varying degrees of safety profiles. It is crucial to conduct further toxicological assessments to evaluate the safety of this compound in clinical applications.
科学的研究の応用
Medicinal Chemistry
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3,5-dimethoxybenzamide has shown promise in several areas within medicinal chemistry:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzamides exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For example, compounds similar to this one have been evaluated for their ability to inhibit RET kinase activity, which is implicated in certain types of cancer .
- Anti-inflammatory Effects : The presence of thiophene and hydroxy groups may enhance anti-inflammatory activity, making this compound a candidate for further exploration in treating inflammatory diseases.
Biological Studies
The compound's biological activities can be attributed to its interaction with various molecular targets:
- Enzyme Modulation : Studies indicate that thiophene derivatives can modulate enzyme activity, potentially leading to therapeutic effects against diseases like cancer and diabetes .
- Receptor Binding : The hydroxyphenylmethyl group may enhance binding affinity to specific receptors, which could lead to more pronounced biological effects .
Material Science
In addition to its biological applications, the compound can be utilized in material science:
- Organic Semiconductors : Thiophene derivatives are known for their electronic properties, making them suitable for applications in organic electronics and photovoltaics.
Case Study 1: Anticancer Properties
A study investigating the effects of benzamide derivatives on RET kinase demonstrated that specific modifications could enhance potency against cancer cell lines. The research highlighted the importance of substituents on the benzamide ring for achieving desired biological activity .
Case Study 2: Anti-inflammatory Potential
Research into thiophene-based compounds has shown that they can inhibit pro-inflammatory cytokines in vitro. This suggests that this compound could be further explored as an anti-inflammatory agent .
特性
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-23-13-8-12(9-14(10-13)24-2)19(22)20-11-15-5-6-17(26-15)18(21)16-4-3-7-25-16/h3-10,18,21H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLNREZPPHONBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













